molecular formula C12H27O3PS B083715 Tributylthiophosphate CAS No. 12408-16-1

Tributylthiophosphate

Cat. No. B083715
CAS RN: 12408-16-1
M. Wt: 282.38 g/mol
InChI Key: PPEZWDDRWXDXOQ-UHFFFAOYSA-N
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Description

Tributylthiophosphate is a chemical compound with the formula C12H27O3PS . It contains a total of 43 bonds, including 16 non-H bonds, 1 multiple bond, 12 rotatable bonds, 1 double bond, and 1 phosphate/thiophosphate .


Molecular Structure Analysis

The molecular structure of Tributylthiophosphate includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains 44 atoms in total; 27 Hydrogen atoms, 12 Carbon atoms, 3 Oxygen atoms, 1 Phosphorous atom, and 1 Sulfur atom .

Scientific Research Applications

  • Metabonomic Investigation in Rats : TBP is studied for its toxicological effects using metabonomic approaches. For instance, a study involving rats exposed to TBP identified metabolic changes and potential biomarkers of exposure, revealing TBP's impact on the Krebs cycle and energy metabolism (Neerathilingam et al., 2010).

  • Biodegradation by Novel Bacteria : Research has focused on isolating bacteria capable of degrading TBP, a significant environmental pollutant. This has led to the discovery of new bacterial strains, which could be utilized for the bioremediation of TBP-contaminated sites (Ahire et al., 2011).

  • Role in Biodegradation Processes : TBP is a focus in studies exploring the role of cytochrome P450 in biodegradation processes, particularly in bacteria like Rhodopseudomonas palustris. These studies contribute to understanding the microbial mechanisms of TBP degradation (Berne et al., 2007).

  • Synthesis of Nanomaterials : TBP is used as a phosphorus source in the synthesis of rare-earth phosphate nanomaterials with potential upconversion properties. This demonstrates its application in the field of material science (Li et al., 2008).

  • Aerobic Granular Biofilms for Biodegradation : Studies have examined the use of aerobic granular biofilms for the efficient biodegradation of TBP, offering promising approaches for waste treatment and environmental cleanup (Nancharaiah et al., 2015).

  • Degradation by Immobilized Cells : Research on the degradation of TBP by immobilized cells of certain bacterial species like Citrobacter sp. highlights potential applications in treating TBP waste, particularly in contexts where TBP is used as a solvent in nuclear fuel processing (Owen et al., 1992).

  • Impact on Human Health and Environment : Investigations into the presence of organophosphate esters like TBP in indoor environments and their health impacts are crucial for understanding and mitigating the risks associated with widespread use of these compounds (Langer et al., 2016).

  • Investigation of Flame Retardancy : Studies on the application of TBP as a flame retardant in materials like upholstery leathers, investigating its effectiveness and impact on material properties, are part of its application in material engineering (Açıkel, 2018).

Future Directions

Future research could focus on environmentally friendly degradation methods for Tributylthiophosphate, as it can cause environmental pollution . Additionally, more research is needed to fully understand its chemical reactions, mechanism of action, and physical and chemical properties.

properties

IUPAC Name

tributoxy(sulfanylidene)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27O3PS/c1-4-7-10-13-16(17,14-11-8-5-2)15-12-9-6-3/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEZWDDRWXDXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=S)(OCCCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70924724
Record name O,O,O-Tributyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributylthiophosphate

CAS RN

78-47-7, 12408-16-1
Record name Tri-O-butyl phosphorothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyl phosphorothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributyl thiophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributylphosphorothionate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6519
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O,O,O-Tributyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tripentylphosphorothioate; triheptylphosphorothioate; trioctylphosphorothioate; tridecylphosphorothioate; tridodecylphosphorothioate; tripentadecylphosphorothioate; trioctadecylphosphorothioate; trieicosylphosphorothioate;
Name
tripentylphosphorothioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
triheptylphosphorothioate
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
trioctylphosphorothioate
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Type
reactant
Reaction Step Three
Name
tridecylphosphorothioate
Quantity
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Type
reactant
Reaction Step Four
Name
tridodecylphosphorothioate
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Type
reactant
Reaction Step Five
Name
tripentadecylphosphorothioate
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Type
reactant
Reaction Step Six
Name
trioctadecylphosphorothioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
trieicosylphosphorothioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
VF Zhurba, VV Sher, PI Sanin - Petroleum Chemistry USSR, 1974 - Elsevier
… The Table also shows the properties of two esters, O, O, O-tributylthiophosphate and O, O, Stributyldithiophosphate. … O,O,O-Tributylthiophosphate …
Number of citations: 3 www.sciencedirect.com
AJ Gellman… - 2004 - apps.dtic.mil
… In contrast the tributylthiophosphate decomposition results in the appearance of butanal in the gas phase. This indicates that in tributylthiophosphate the P=S bond dissociates initially. …
Number of citations: 0 apps.dtic.mil
NI Karakchev - 1973 - hero.epa.gov
… Tributylphosphate and tributylthiophosphate inhibit cholinesterase activity, irritate the mucosa, and damage the parenchymatous organs. Intensification of oxidative processes, …
Number of citations: 0 hero.epa.gov
R Heuberger, A Rossi, ND Spencer - Lubrication Science, 2008 - Wiley Online Library
… Also, in the case of tributylthiophosphate, it was found that this molecule reacts with the iron … : by around 50K in the case of tributylthiophosphate.It has to be emphasised that in solution, …
Number of citations: 34 onlinelibrary.wiley.com
FM Piras - 2002 - research-collection.ethz.ch
… Tributylphosphate and tributylthiophosphate were chosen as … of tributylphosphate and tributylthiophosphate indicate that … In contrast, a reaction between tributylthiophosphate and iron …
Number of citations: 6 www.research-collection.ethz.ch
D Kim - 2006 - search.proquest.com
… This result suggests that tributylthiophosphate decomposes by P=S bond scission to give tributylphosphite, which then undergoes P-0 bond scission to give butanoxy groups, C4H9O-. …
Number of citations: 0 search.proquest.com
WH Griest - 1975 - search.proquest.com
1.1. Background Nucleotides are a very important class of biological phosphate compounds. They are composed of a purine or pyrimidine heterocyclic base attached through a …
Number of citations: 1 search.proquest.com
A Pacella, M Fantauzzi, F Turci, C Cremisini… - … et Cosmochimica Acta, 2014 - Elsevier
The dissolution reaction and the surface modifications of crocidolite asbestos fibres incubated for 0.5, 1, 24, 48, 168 and 1440 h in a phosphate buffered solution at pH 7.4 with and …
Number of citations: 25 www.sciencedirect.com
TO Beermann - 2022 - ediss.sub.uni-hamburg.de
Main objectives of this thesis were syntheses and characterizations of novel phosphor and sulfur containing anti wear (AW) and extreme pressure (EP) additives derived from …
Number of citations: 0 ediss.sub.uni-hamburg.de

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